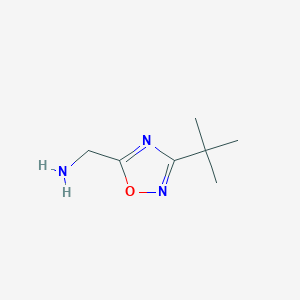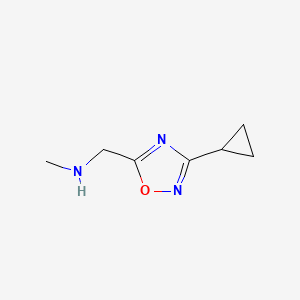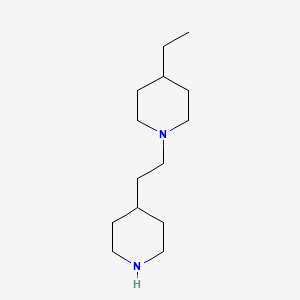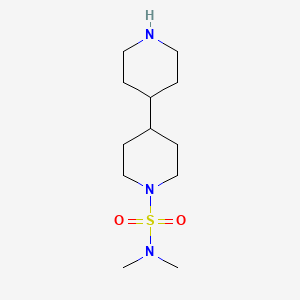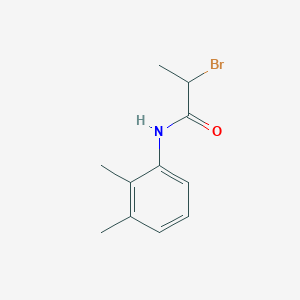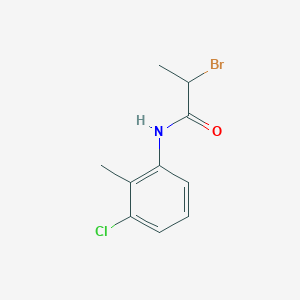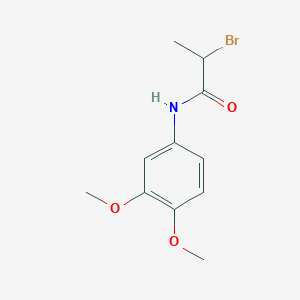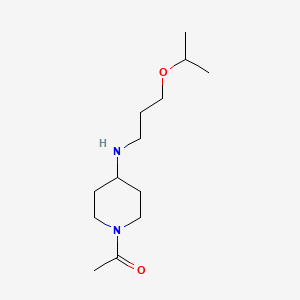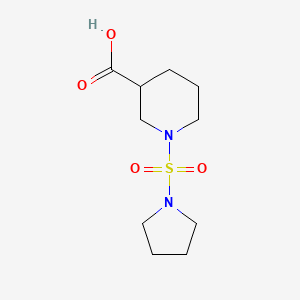![molecular formula C7H7F3N2O3 B1293123 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1170070-40-2](/img/structure/B1293123.png)
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1170070-40-2 . It has a molecular weight of 224.14 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H7F3N2O3/c8-7(9,10)3-15-4-12-2-1-5(11-12)6(13)14/h1-2H,3-4H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.14 . It is stored at room temperature and is available in powder form .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Studies have examined the anti-cancer potential of this compound. Researchers have evaluated its effects on cancer cell lines, exploring mechanisms such as cell cycle arrest, apoptosis, and inhibition of tumor growth. Further investigations are needed to understand its precise molecular targets and potential clinical applications .
Anti-Diabetic Activity
In vitro and in vivo experiments have assessed the anti-diabetic properties of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid. Genetically modified diabetic Drosophila melanogaster flies were used to evaluate its effects. Understanding its impact on glucose metabolism, insulin sensitivity, and related pathways is crucial for potential therapeutic development .
Analytical Chemistry
Researchers have employed this compound as a reference standard in analytical methods. For instance:
- In tomato samples, it was determined using quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction followed by high-performance liquid chromatography (HPLC) with diode array detection (DAD) .
- In honeybees, modified QuEChERS extraction combined with LC and gas chromatography (GC) tandem mass spectrometry (MS/MS) was used .
- In food samples, ultra-high performance liquid chromatography (UHPLC) and quadrupole time-of-flight mass spectrometry (QTOFMS) were employed .
Environmental Monitoring
The compound’s behavior in environmental matrices (such as water samples) has been studied. Techniques like dispersive liquid-liquid microextraction (DLLME), matrix solid-phase dispersion (MSPD), and solid-phase extraction (SPE) combined with HPLC-DAD have been used to detect and quantify it .
Wirkmechanismus
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for this compound are not available, it’s worth noting that fluorinated compounds, in general, have potential applications in various fields. For instance, TFTFE, a fluorinated ether, has been used as an electrolyte solvent and diluent in various battery technologies . This suggests that “1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid” could potentially find similar applications in the future.
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)3-15-4-12-2-1-5(11-12)6(13)14/h1-2H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRRVFBRBZUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)COCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
